ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate is a synthetic organic compound featuring a benzo[de]isoquinoline-1,3-dione core linked to an ethyl benzoate group via an acetamido bridge. The benzo[de]isoquinoline moiety is a planar, aromatic system with electron-withdrawing ketone groups, while the ethyl benzoate ester enhances lipophilicity.
Properties
IUPAC Name |
ethyl 4-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-2-30-23(29)15-9-11-16(12-10-15)24-19(26)13-25-21(27)17-7-3-5-14-6-4-8-18(20(14)17)22(25)28/h3-12H,2,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBVILULUKVMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones . The reaction conditions often involve heating the mixture in ethanol or acetonitrile for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can have different functional groups such as amines, thioureas, and hydrazones .
Scientific Research Applications
Ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. For example, as a fluorescent chemosensor, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms, which allow it to detect and quantify various ions . The compound’s structure enables it to bind selectively to specific ions, leading to changes in its fluorescence properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[de]isoquinoline Cores
Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate
- Structure: Direct linkage of the benzoate ester to the benzo[de]isoquinoline core without an acetamido spacer.
- Properties: Crystallographic data () confirms planar geometry, favoring solid-state packing.
- Applications : Primarily studied for crystallographic behavior, lacking reported biological activity .
Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
- Structure: Nitro substituent at position 6 of the benzo[de]isoquinoline core.
- Properties : The nitro group introduces strong electron-withdrawing effects, altering electronic transitions (λmax shifts) and reactivity. Molecular weight: 376.32 g/mol .
- Applications: Potential use in nitroreductase-sensitive prodrugs or as a fluorescent probe in oxidative environments .
Methyl 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
- Structure : Piperidinyl substituent at position 4.
- Properties: The basic piperidine group enhances solubility in acidic conditions. Used in biophotonics for surface grafting onto ZnO nanoparticles via its carboxylic acid derivative .
- Applications: Fluorescent nanohybrid materials for biosensing .
Analogues with Ethyl Benzoate Backbones
Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate
- Structure: Methoxy-oxoethoxy substituent on the isoquinoline ring.
- Properties: Increased hydrophilicity due to the ether linkage. CAS No. 868225-22-3; synonyms include ZINC2712406 .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
Key Observations :
- Synthetic Yields : The target compound’s yield is unspecified, but amide couplings (as in ) typically achieve ~70–95% yields using HATU/TEA .
- Melting Points : ’s compound melts at 138°C, suggesting higher crystallinity due to Cl/S substituents .
- Bioactivity : Quaternary ammonium derivatives (e.g., 7b-C9) show cholinesterase inhibition, while acetamido-linked compounds may target similar enzymes .
Biological Activity
Ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a benzo[de]isoquinoline core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 365.39 g/mol. The compound consists of an ethyl ester linked to a benzo[de]isoquinoline derivative, which contributes to its biological properties.
Anticancer Properties
Recent studies suggest that derivatives of benzo[de]isoquinoline exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that certain derivatives can inhibit the growth of multiple cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanisms of Action : The proposed mechanisms include the inhibition of sirtuins, which are proteins involved in cellular regulation and longevity. For example, one study indicated that quinoline derivatives could inhibit sirtuin activity, leading to decreased cancer cell viability .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Quinoline derivatives have been documented to possess antibacterial and antifungal activities:
- Antibacterial Activity : Some studies have shown that related compounds can effectively combat bacterial strains by disrupting bacterial cell walls or inhibiting essential enzymes.
- Antifungal Activity : Similar derivatives have also demonstrated efficacy against fungal pathogens, suggesting a broad spectrum of antimicrobial action .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of benzo[de]isoquinoline derivatives. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects:
- Inhibition of COX Enzymes : Several studies have reported that specific derivatives can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators .
Study 1: Anticancer Evaluation
A study evaluating a series of quinoline derivatives found that one compound exhibited IC50 values in the low micromolar range against breast cancer cells. The study proposed that the mechanism involved the induction of reactive oxygen species (ROS), leading to apoptosis .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of several benzo[de]isoquinoline derivatives, including this compound. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
